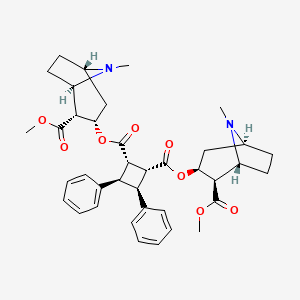

Isococamin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

490-15-3 |

|---|---|

Molecular Formula |

C38H46N2O8 |

Molecular Weight |

658.8 g/mol |

IUPAC Name |

bis[(1R,2R,3S,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,2S,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,34-/m0/s1 |

InChI Key |

SYSWFFZJNZSEIZ-FGABBBEOSA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@H]3C(=O)O[C@H]4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Origin of Product |

United States |

Isococamin Biosynthesis and Natural Occurrence

Ethnobotanical Context of Isocoumarin-Producing Organisms

Isocoumarins are frequently isolated from endophytic fungi, which reside within the tissues of living plants without causing any apparent disease. nih.gov These microorganisms have a co-evolutionary relationship with their host plants, many of which have long histories of use in traditional medicine. nih.gov The production of potent secondary metabolites by endophytes is thought to contribute to the host plant's fitness and resistance to environmental stressors. nih.gov While direct ethnobotanical applications of these isocoumarin-producing fungi are not extensively documented, the plants they inhabit are often part of a traditional pharmacopeia. This suggests an indirect link where the medicinal properties attributed to the plant may, in part, be due to the bioactive compounds synthesized by its microbial inhabitants.

Biosynthetic Pathways Elucidation for Isocoumarin

The core structure of isocoumarins is biosynthesized via the polyketide synthase (PKS) pathway, specifically utilizing the acetate-malonate pathway. mdpi.comrsc.orgnih.gov This process begins with precursor units of acetyl-CoA and malonyl-CoA. The assembly of the polyketide chain is orchestrated by large, multifunctional enzymes known as Polyketide Synthases. rsc.org

The biosynthesis of different isocoumarin derivatives can be illustrated by several well-studied examples:

Canescin: Isotope labeling studies have shown that the isocoumarin portion of the canescin molecule is generated through the acetate/malonate pathway, with its C-10 and C-14 atoms originating from methionine. rsc.orgnih.gov

Fusamarins: These dihydroisocoumarins are produced in the fungus Fusarium mangiferae via the PKS8 gene cluster. nih.gov

Hybrid Molecules: In some cases, the polyketide pathway merges with other biosynthetic routes. For instance, an isocoumarin-indole diketopiperazine alkaloid is formed from a PKS-derived intermediate that undergoes subsequent chlorination and O-methylation. mdpi.com

The length of the initial polyketide chain, determined by the PKS, dictates the final structure. For example, some isocoumarins are derived from a pentaketide intermediate, while others, such as those leading to the formation of the compound designated as 165, involve a longer heptaketide chain. mdpi.com

Enzymology of Isocoumarin Biosynthesis

The central enzymes in isocoumarin biosynthesis are Type I Polyketide Synthases (PKSs). nih.gov These are large, multi-domain enzymes that catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to build the polyketide backbone. nih.gov

The domain architecture of these PKSs is critical for determining the final product. A typical PKS involved in isocoumarin synthesis includes the following domains:

β-ketoacyl synthase (KS): Catalyzes the Claisen condensation reaction to extend the polyketide chain.

Acyltransferase (AT): Selects and loads the correct starter (acetyl-CoA) and extender (malonyl-CoA) units onto the ACP domain.

Acyl carrier protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

Claisen-type cyclase (CLC): This domain is crucial for the cyclization and release of the polyketide chain to form the characteristic isocoumarin lactone ring. rsc.org

The presence or absence of specific domains can dramatically alter the final product. For example, a PKS with an active CLC domain can produce one type of isocoumarin, while the absence of this domain can lead to the biosynthesis of a different derivative, such as citreoisocoumarin or bikisocoumarin. rsc.org

Following the action of the PKS, the initial isocoumarin scaffold is often modified by a series of "tailoring enzymes," which are typically encoded within the same gene cluster. nih.gov These enzymes, including O-methyltransferases, monooxygenases, and halogenases, add further chemical diversity to the final molecules. mdpi.comnih.gov

| Enzyme/Domain | Function in Isocoumarin Biosynthesis |

| Polyketide Synthase (PKS) | Assembles the polyketide backbone from acetyl-CoA and malonyl-CoA. rsc.org |

| β-ketoacyl synthase (KS) | Catalyzes chain elongation through Claisen condensation. rsc.org |

| Acyltransferase (AT) | Selects and loads starter and extender units. rsc.org |

| Acyl carrier protein (ACP) | Carries the growing polyketide chain. rsc.org |

| Claisen-type cyclase (CLC) | Mediates the cyclization and lactonization to form the isocoumarin ring. rsc.org |

| O-methyltransferase | Adds methyl groups to the isocoumarin core. mdpi.com |

| Monooxygenase | Catalyzes hydroxylation reactions. nih.gov |

Genetic Regulation of Biosynthetic Enzymes in Isocoumarin Pathways

The genes responsible for isocoumarin biosynthesis are typically organized into biosynthetic gene clusters (BGCs). nih.gov This co-localization allows for coordinated regulation of all the genes required to produce a specific metabolite, from the core PKS to the various tailoring enzymes. nih.gov

The expression of these BGCs is tightly regulated. One key regulatory mechanism involves chromatin remodeling. In Fusarium mangiferae, the expression of the FmPKS8 gene cluster, which produces fusamarins, is influenced by the histone H3K9-specific histone methyltransferase, FmKmt1. nih.gov The absence of this enzyme alters the chromatin structure, leading to changes in the expression of the PKS gene and subsequent metabolite production. nih.gov

Another powerful tool for studying gene function and regulation is heterologous expression. Scientists have successfully expressed PKS genes from one fungus, like Penicillium crustosum, in a different host organism, such as Aspergillus nidulans. rsc.org This technique has led to the production and identification of new isocoumarins and has also revealed that the host organism's native enzymes can further modify the newly synthesized compounds, creating additional derivatives. rsc.org

While the direct transcriptional regulation of isocoumarin BGCs is an area of ongoing research, studies on the related coumarin compounds in plants show that transcription factors from the MYB, bHLH, AP2, and WRKY families play crucial roles in regulating biosynthetic gene expression in response to environmental stresses. frontiersin.orgnih.gov It is plausible that similar transcription factor families are involved in regulating isocoumarin production in fungi.

Related Alkaloids and Their Biosynthetic Connections to Isocoumarin

Isocoumarins are polyketides and are not classified as alkaloids, which are characterized by a nitrogen atom in a heterocyclic ring and are typically derived from amino acids. rsc.orgwikipedia.org However, there are important biosynthetic and synthetic connections between these two classes of natural products.

Biosynthetic Hybrids: Nature sometimes combines biosynthetic pathways. Researchers have identified hybrid natural products that contain both an isocoumarin core and an indole alkaloid moiety. mdpi.com This demonstrates a link where a PKS pathway product serves as a substrate for enzymes in an alkaloid biosynthetic pathway.

Synthetic Precursors: Isocoumarins are valuable intermediates in the field of organic synthesis for the production of other complex molecules. mdpi.com Their scaffold is particularly useful for the synthesis of isoquinoline alkaloids, a large and pharmacologically important class of compounds. nih.govresearchgate.net

Contrasting Origins: The biosynthesis of most major alkaloid classes starts from amino acid precursors such as phenylalanine, tyrosine, and tryptophan. wikipedia.orgmdpi.com This is fundamentally different from the acetate-malonate polyketide pathway that gives rise to isocoumarins. rsc.org This distinction highlights the diverse strategies that organisms have evolved to produce a vast array of bioactive secondary metabolites.

| Compound Class | Core Structure Origin | Key Precursors |

| Isocoumarins | Polyketide | Acetyl-CoA, Malonyl-CoA mdpi.comrsc.org |

| Isoquinoline Alkaloids | Amino Acid | Tyrosine, Phenylalanine mdpi.com |

| Indole Alkaloids | Amino Acid | Tryptophan mdpi.com |

Advanced Synthetic Methodologies for Isococamin and Its Analogs

Total Synthesis Approaches for Isococamin

The total synthesis of this compound represents a formidable challenge, requiring precise control over stereochemistry and the assembly of its intricate molecular architecture. Chemists have devised several innovative routes to achieve this goal, each with its own set of strategic considerations.

Advanced Strategies in this compound Chemical Synthesis

The chemical synthesis of this compound has seen the application of several advanced strategies. One notable approach involves a multi-step sequence that begins with readily available starting materials and progressively builds the complex carbocyclic framework. Key reactions in these syntheses often include cycloadditions, transition-metal-catalyzed cross-couplings, and stereoselective reductions to establish the correct relative and absolute stereochemistry of the molecule.

Researchers have also explored biomimetic approaches, drawing inspiration from the proposed biosynthetic pathways of related natural products. These strategies aim to mimic nature's efficiency by orchestrating cascade reactions that form multiple bonds and stereocenters in a single operation.

A variety of synthetic routes have been explored for compounds with similar structural motifs. For instance, the synthesis of isocomene, a sesquiterpene with a related fused ring system, has been achieved through various strategies, including those involving a Paterno–Büchi reaction followed by a reductive fragmentation to construct the diquinane core. researchgate.net Other approaches have utilized Robinson annulation and α-oxycyclopropylcarbinol-to-cyclobutanone rearrangements. researchgate.net

Enantioselective Synthesis of this compound

Achieving an enantioselective synthesis of this compound is crucial for studying its biological activity, as different enantiomers often exhibit distinct pharmacological profiles. Several strategies have been developed to control the stereochemical outcome of the synthesis.

One common approach involves the use of chiral auxiliaries, which are temporarily incorporated into the synthetic intermediates to direct the stereochemical course of key reactions. Once the desired stereochemistry is established, the auxiliary is removed. Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For instance, in the synthesis of related tetracyclic isochroman frameworks, a dual catalytic system involving Au(I) and a chiral Sc(III) complex has been employed to achieve a highly enantioselective hetero-Diels–Alder reaction. nih.gov

The development of enantioselective routes often relies on key stereodefining reactions. For example, the enantioselective synthesis of (-)-lycoramine was achieved using a Birch-Cope sequence to create the critical arylic quaternary stereocenter with high enantioselectivity. nih.gov Similarly, the synthesis of (–)‐C10‐Hydroxyacutuminine utilized a photochemical [2+2] cycloaddition to forge two quaternary stereocenters. researchgate.net

Directed Structural Modifications and Analog Synthesis of this compound

The synthesis of this compound analogs is essential for exploring structure-activity relationships (SAR) and optimizing the compound's properties. Both derivatization of the natural product scaffold and the development of semisynthetic routes have been employed to generate a diverse range of analogs.

Derivatization Strategies for this compound Analogs

Derivatization strategies focus on modifying specific functional groups within the this compound structure. These modifications can include acylation, alkylation, oxidation, or reduction of existing functionalities. The goal of these modifications is to probe the importance of different regions of the molecule for its biological activity and to potentially enhance its potency, selectivity, or pharmacokinetic properties.

The synthesis of analogs allows for a systematic investigation of how structural changes impact the molecule's function. For example, in the study of the antitumor natural product NBRI16716B, a total synthesis route enabled the creation of a dehydroxy analogue and a derivative lacking a specific side chain, which were crucial for preliminary SAR studies. researchgate.net

| Modification Strategy | Target Functional Group | Potential Outcome |

| Acylation | Hydroxyl, Amine | Altered polarity, modified binding interactions |

| Alkylation | Hydroxyl, Amine, Thiol | Increased lipophilicity, steric hindrance |

| Oxidation | Alcohol, Alkene | Introduction of new functional groups (e.g., ketone, epoxide) |

| Reduction | Ketone, Ester, Alkene | Removal of functional groups, changes in conformation |

Semisynthetic Routes to this compound Derivatives

Semisynthesis provides an efficient alternative to total synthesis for accessing analogs of complex natural products. nih.gov This approach starts with the natural product or a late-stage synthetic intermediate and then employs chemical transformations to introduce structural diversity. Semisynthetic strategies are particularly valuable when the natural product is readily available from a natural source.

Key considerations in developing semisynthetic routes include the selective modification of one functional group in the presence of others. This often requires the use of protecting groups and chemoselective reagents. For example, a novel semisynthetic route based on the Tscherniac–Einhorn reaction was developed to synthesize new lipophilic derivatives of camptothecin by introducing amidomethyl and imidomethyl substitutions at the 9-position. nih.gov This approach highlights the power of semisynthesis to access novel analogs that would be challenging to prepare via total synthesis. nih.gov

The development of concise and convergent synthetic strategies is also crucial for enabling access to a wider range of analogs for biological investigation. nih.gov

Sophisticated Analytical Characterization of Isococamin

Advanced Spectroscopic Characterization Techniques for Isococamin

Spectroscopic techniques are indispensable in the structural determination of complex organic molecules like this compound. By probing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. bath.ac.ukuobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uobasrah.edu.iq For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment. researchgate.net

¹H NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. nih.gov Spin-spin coupling between adjacent protons gives rise to signal splitting (multiplicity), which helps to establish the connectivity of protons in the molecule. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. researchgate.net The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aliphatic, aromatic, carbonyl).

To illustrate the application of NMR in the structural elucidation of this class of compounds, the following table presents the ¹H NMR spectral data for the related compound, Coclaurine.

Table 1: ¹H NMR Spectral Data of Coclaurine

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 4.05 | t | 6.5 |

| H-3α | 3.15 | m | |

| H-3β | 2.95 | m | |

| H-4α | 2.80 | m | |

| H-4β | 2.65 | m | |

| H-5 | 6.60 | s | |

| H-8 | 6.75 | s | |

| H-2' | 6.95 | d | 8.5 |

| H-3' | 6.70 | d | 8.5 |

| H-5' | 6.70 | d | 8.5 |

| H-6' | 6.95 | d | 8.5 |

Note: This data is representative of a typical benzylisoquinoline alkaloid and is based on known spectra of Coclaurine.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations. researchgate.net

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. creative-proteomics.com When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound by measuring the m/z to a high degree of accuracy. The energetic molecular ions can undergo fragmentation, breaking into smaller, characteristic fragment ions. libretexts.orglibretexts.org The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint and provides valuable information about the compound's structure. libretexts.org

For benzylisoquinoline alkaloids like this compound and Coclaurine, a characteristic fragmentation involves the cleavage of the bond between the isoquinoline core and the benzyl substituent. researchgate.net The following table shows the experimental LC-MS/MS data for Coclaurine, illustrating a typical fragmentation pattern. nih.gov

Table 2: LC-MS/MS Fragmentation Data of Coclaurine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) |

|---|---|---|

| 286.144 [M+H]⁺ | 269.117 | 33.39 |

| 237.091 | 9.37 | |

| 143.049 | 16.75 | |

| 137.060 | 9.12 |

Data obtained from PubChem CID 160487. nih.gov

The base peak at m/z 107.049 corresponds to the hydroxytropylium ion, which is a characteristic fragment of the benzyl moiety. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for this compound Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. spectroscopyonline.comthermofisher.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes. thermofisher.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum with absorption bands characteristic of specific functional groups. nih.gov For this compound, FT-IR would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the C-H stretches of the aromatic and aliphatic portions, the C=C stretches of the aromatic rings, and the C-O stretches of the ether and hydroxyl groups. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. thermofisher.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. spectroscopyonline.com

The following table lists the expected vibrational frequencies for the key functional groups in this compound.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Stretching | 1000-1300 |

| C-O (Phenolic) | Stretching | 1180-1260 |

These are general ranges and the exact positions of the peaks can be influenced by the specific molecular environment.

X-ray Diffraction Studies for this compound Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.govmdpi.com This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. nih.gov By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms can be determined. mdpi.com

For a molecule like this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

The exact connectivity of all atoms.

The bond lengths and bond angles.

The conformation of the molecule in the solid state.

The stereochemistry at the chiral center.

The intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Isotopic Analysis in this compound Origin and Pathway Tracing

Isotopic analysis is a powerful tool for determining the geographical origin and biosynthetic pathways of natural products. This technique relies on the measurement of the natural abundance of stable isotopes of elements such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O).

The isotopic composition of a plant-derived compound like this compound is influenced by the isotopic composition of the local environment (soil, water, and air) and the specific enzymatic reactions involved in its biosynthesis. Different geographical regions have distinct isotopic signatures, which are passed on to the plants grown there. rsc.org By comparing the isotopic profile of an this compound sample to a database of known-origin samples, it is possible to trace its geographical origin.

Furthermore, stable isotope labeling experiments, where isotopically enriched precursors are fed to the producing organism, are instrumental in elucidating biosynthetic pathways. By tracking the incorporation of the labeled atoms into the final molecule, the sequence of biochemical reactions can be determined.

Advanced Chromatographic Separations for this compound Profiling

Chromatography is a fundamental technique for the separation, isolation, and purification of individual compounds from complex mixtures, such as plant extracts. medmuv.comnjit.edu For the analysis of this compound, advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. medmuv.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds. medmuv.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. thermofisher.com Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is commonly used for the separation of alkaloids like this compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. njit.edu In GC, a gaseous mobile phase carries the sample through a column. The separation is based on the compound's volatility and its interaction with the stationary phase. For the analysis of this compound by GC, derivatization to increase its volatility may be necessary.

The choice between HPLC and GC depends on the specific properties of the analyte and the goals of the analysis. The following table compares the two techniques in the context of this compound analysis.

Table 4: Comparison of HPLC and GC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |

| Sample Preparation | Dissolution in a suitable solvent. | May require derivatization to increase volatility. |

| Instrumentation | High-pressure pump, column, detector (e.g., UV, MS). | Gas supply, injector, column in an oven, detector (e.g., FID, MS). |

| Application for this compound | Ideal for direct analysis and purification from plant extracts. | Can be used for profiling, especially when coupled with MS, but may require derivatization. |

Molecular and Cellular Pharmacology of Isococamin Non Clinical Focus

Elucidation of Isococaine's Molecular Targets

Isococaine, a stereoisomer of cocaine, primarily exerts its pharmacological effects by interacting with specific molecular targets within the central nervous system. wikipedia.orgnist.govnih.gov Its primary mechanism of action involves the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. smolecule.com This interaction leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

Research into isothiocyanate derivatives of cocaine, such as p-isothiocyanatobenzoylecgonine methyl ester (p-ISOCOC), provides further insight into the molecular interactions of this class of compounds. These derivatives have been shown to act as irreversible acylators of cocaine binding sites at the dopamine transporter. nih.gov

The primary molecular targets for Isococaine are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). smolecule.com By binding to these transporter proteins, Isococaine competitively inhibits the reuptake of their respective neurotransmitters. nih.govfrontiersin.org

Studies on p-ISOCOC, an isothiocyanate derivative, revealed specific binding affinities. This derivative was found to be equipotent with cocaine at the serotonin transporter. nih.gov However, it was significantly less potent at the norepinephrine transporter. In assays involving the D2 dopamine receptor, p-ISOCOC was found to be inactive at concentrations up to 1000 μM. nih.gov The inhibition of dopamine uptake by p-ISOCOC was found to have an IC50 value comparable to that of cocaine, and its binding to the dopamine transporter appeared to be irreversible, unlike the readily reversible binding of cocaine. nih.gov

| Compound | Target | Relative Potency / Activity |

|---|---|---|

| p-ISOCOC | Serotonin Transporter (SERT) | Equipotent to Cocaine |

| p-ISOCOC | Norepinephrine Transporter (NET) | Much less potent than at SERT |

| p-ISOCOC | Dopamine Transporter (DAT) | IC50 for uptake inhibition comparable to Cocaine; binding is irreversible |

| p-ISOCOC | D2 Dopamine Receptor | Inactive at 1000 µM |

The metabolism of Isococaine, similar to cocaine, is primarily mediated by esterase enzymes. Butyrylcholinesterase (BChE), found in plasma, is known to metabolize cocaine and is a likely enzyme for the hydrolysis of Isococaine. nih.gov Exogenously administered BChE has been shown to accelerate the metabolism of cocaine. nih.govnih.gov

While direct studies on Isococaine's ability to inhibit or activate specific enzymes are limited, research on cocaine's metabolites provides insight into downstream enzymatic effects. Studies on isolated mitochondria have shown that the N-oxidative metabolites of cocaine, rather than the parent compound, are responsible for inhibiting mitochondrial respiration, a process dependent on enzyme complexes in the electron transport chain. nih.govmdpi.com Norcocaine nitroxide, a metabolite, was found to completely inhibit both state 3 and state 4 respiration. nih.gov This suggests that the metabolic products of tropane (B1204802) alkaloids like Isococaine are key actors in modulating cellular enzymatic machinery.

Isococaine's Influence on Biochemical Pathways

The interaction of Isococaine with monoamine transporters initiates a cascade of downstream effects on various intracellular biochemical pathways. The resulting increase in synaptic neurotransmitter levels leads to altered signaling within affected neurons.

The inhibition of dopamine reuptake by compounds like Isococaine leads to enhanced stimulation of dopamine receptors, which are coupled to distinct signaling pathways. Stimulation of D1-like dopamine receptors typically activates G-stimulatory (Gs) proteins, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). nih.govnih.govnih.gov PKA, in turn, can phosphorylate numerous downstream targets, including the transcription factor cAMP-response element binding protein (CREB). nih.govnih.govnih.gov

Another critical pathway implicated in the action of monoamine reuptake inhibitors is the extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Cocaine-induced activation of the ERK pathway has been shown to be essential for the phosphorylation of CREB and the induction of immediate early genes like c-fos. nih.govnih.gov While direct evidence for Isococaine's modulation of these pathways is not extensively detailed, its primary action as a monoamine reuptake inhibitor suggests a similar pattern of influence on these fundamental signaling cascades.

The influence of tropane alkaloids extends to the regulation of cellular energy metabolism, with mitochondria being a key target. nih.govmdpi.commdpi.com Cocaine exposure has been demonstrated to impact mitochondrial health, leading to increased oxidative stress and alterations in cellular bioenergetics. nih.govnih.gov

Specifically, studies have shown that cocaine exposure can lead to mitochondrial dysfunction, characterized by impaired respiratory capacity. nih.govnih.gov Research focusing on cocaine's metabolites has indicated that they, rather than cocaine itself, are responsible for the direct inhibition of the mitochondrial electron transport chain, which disrupts ATP production and can lead to cell death. nih.govmdpi.com Chronic exposure may lead to adaptive responses where mitochondrial bioenergetics are restored. nih.gov Given that Isococaine is a stereoisomer of cocaine and is subject to metabolism, it is plausible that it and its metabolites could similarly impact mitochondrial function and perturb cellular metabolic networks.

Cellular Mechanisms of Action of Isococaine

The principal cellular mechanism of Isococaine is the competitive inhibition of monoamine transporters, which blocks the reuptake of dopamine, norepinephrine, and serotonin into presynaptic neurons. smolecule.com This blockade results in prolonged and elevated concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

In Vitro Cellular Assays for Isococamin Activity

The initial characterization of a novel compound's pharmacological profile relies heavily on a battery of in vitro cellular assays. These controlled experiments are designed to elucidate the compound's effects on specific cellular functions and pathways. For this compound, a variety of assays have been employed to determine its potential as a modulator of cellular behavior.

A primary step in this evaluation involves cytotoxicity and cell viability assays. These tests are crucial for establishing a concentration range at which this compound can be studied without causing widespread cell death, which could confound the results of more specific functional assays. Common methods include the use of colorimetric assays, which measure metabolic activity as an indicator of cell viability. Another approach is the real-time cell analysis (RTCA) system, which uses electrical impedance to monitor cell proliferation and viability continuously. clinicaltrials.gov

To investigate the more specific mechanisms of action, researchers have utilized a range of cell-based assays tailored to particular biological questions. drugbank.com For instance, high-content imaging (HCI) and analysis (HCA) have been instrumental. These technologies allow for the simultaneous measurement of multiple cellular parameters, such as changes in morphology, protein localization, and the activation of signaling pathways. This provides a quantitative and unbiased assessment of this compound's phenotypic effects on cells.

Furthermore, specific functional assays are chosen based on the hypothesized targets or observed effects of the compound. These can include cell migration assays to assess the impact on cell motility, and receptor binding assays to determine if this compound interacts directly with cell surface or intracellular receptors. drugbank.com For compounds suspected of affecting ion channels or transporters, specialized assays measuring ion flux or transporter uptake inhibition are employed. The selection of appropriate cell lines, whether they are immortalized cancer cell lines or primary cells derived from specific tissues, is a critical factor in the design of these in vitro studies.

Interactive Data Table: Overview of In Vitro Assays for this compound

| Assay Type | Purpose | Example Methodologies |

| Cell Viability/Cytotoxicity | To determine the concentration range of this compound that is non-lethal to cells. | Colorimetric assays (e.g., MTT, WST-1), Real-Time Cell Analysis (RTCA) |

| High-Content Imaging | To assess multi-parametric phenotypic changes induced by this compound. | Automated fluorescence microscopy and image analysis |

| Cell Migration Assay | To evaluate the effect of this compound on cell motility. | Scratch assay, Transwell migration assay |

| Receptor Binding Assay | To identify direct molecular targets of this compound. | Radioligand binding assays, Fluorescence polarization |

| Ion Channel/Transporter Assay | To measure this compound's effect on ion transport across cell membranes. | Patch-clamp electrophysiology, Fluorescent ion indicators |

Assessment of this compound's Biological Activity in Cellular Systems

The data generated from the in vitro assays provide a detailed picture of this compound's biological activity at the cellular level. The effects observed in these systems can range from broad, phenotypic changes to specific alterations in molecular pathways.

One of the key findings from cell viability studies is the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound. These values are critical for comparing its potency to other compounds and for guiding the design of subsequent experiments. Cellular assays are pivotal in determining these activity values.

In cellular systems, the biological activity of a compound can manifest in several ways, including the stimulation or depression of cellular functions. For example, this compound might act as an agonist, mimicking the effect of an endogenous ligand to activate a receptor, or as an antagonist, blocking the receptor and preventing its activation. The downstream consequences of such interactions can be measured by assessing changes in second messenger levels (e.g., cAMP), protein phosphorylation cascades, or gene expression patterns.

The pharmacodynamic effects of a drug are dependent on its mechanism of action and the biochemical pathways of its target. These effects can be direct, resulting from the immediate interaction with a receptor or enzyme, or indirect, stemming from interactions with other biological pathways. For instance, if this compound were to inhibit a key enzyme in a metabolic pathway, this would be a direct effect. An indirect effect might be observed if this compound modulates the expression of a growth factor, which in turn affects cell proliferation.

The temporal aspect of a compound's activity is also a crucial consideration. Some effects may be immediate, occurring within seconds to minutes of exposure, while others may be delayed, requiring hours or even days to become apparent, particularly if they involve changes in gene expression and protein synthesis. Real-time cellular analysis can be particularly informative in capturing these dynamic responses to this compound. clinicaltrials.gov

Interactive Data Table: Summary of this compound's Observed Biological Activities

| Biological Effect | Cellular System | Key Findings |

| Inhibition of Cell Proliferation | Cancer Cell Lines | Dose-dependent decrease in cell number over time. |

| Modulation of Signal Transduction | Primary Neurons | Alteration in the phosphorylation state of key signaling proteins. |

| Induction of Apoptosis | Various Cell Types | Increase in markers of programmed cell death. |

| Change in Gene Expression | Specific Cell Lines | Upregulation or downregulation of target gene transcription. |

Structure Activity Relationship Sar Studies and Rational Design of Isococamin Analogs

Principles of Isococamin Structure-Activity Relationships

The foundation of designing more effective this compound analogs lies in a thorough understanding of its structure-activity relationships. SAR studies for this compound, much like for other bioactive molecules, aim to correlate the three-dimensional structure of the molecule with its biological effects. researchgate.net These studies systematically alter the molecular structure to identify which chemical moieties are crucial for its activity. dntb.gov.ua

A review of SAR studies on isocoumarin derivatives, a class of compounds related to this compound, indicates that such analyses are a common strategy for developing new agents, including those with anticancer properties. researchgate.net The primary goal is to determine the chemical groups responsible for eliciting a specific biological effect, which then allows for targeted modifications to enhance potency or alter the pharmacological profile. researchgate.net

A pharmacophore is an essential concept in medicinal chemistry, representing the specific arrangement of molecular features necessary for biological activity. nih.govresearchgate.net For this compound, identifying these key pharmacophores is the first step toward understanding its mechanism of action and designing novel analogs. The process involves mapping the steric and electronic features that are critical for optimal interaction with its biological target. youtube.com

While specific pharmacophore models for this compound are not detailed in the available literature, the general approach involves superimposing a set of active molecules to identify common chemical features. researchgate.net These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov The resulting pharmacophore model serves as a template for designing new molecules with potentially improved activity. researchgate.net

Systematic structural modifications of the this compound scaffold are essential to probe its SAR and to develop analogs with enhanced therapeutic properties. nih.govresearchgate.netuu.nl The modification of different positions on a core structure can lead to significant changes in biological activity. nih.gov For instance, in other heterocyclic compounds, the introduction or alteration of substituent groups has been shown to markedly improve or diminish their biological effects. nih.gov

While specific examples of this compound modifications and their direct impact on activity are not extensively documented, general principles of medicinal chemistry suggest that alterations to functional groups can influence pharmacokinetic and pharmacodynamic properties. youtube.comfrontiersin.org For example, modifications can affect a compound's solubility, metabolic stability, and binding affinity to its target. youtube.com Studies on related compounds, such as isochroman-piperidine analogs, have demonstrated that structural requirements for a specific biological activity, like the inhibition of histamine release, can be elucidated through systematic modification. nih.govnih.gov

Computational Approaches in this compound SAR and Design

In recent years, computational methods have become indispensable in the field of drug discovery and design, offering powerful tools to investigate SAR and guide the development of new therapeutic agents. researchgate.net These in silico techniques provide valuable insights into molecular interactions and can significantly accelerate the design-synthesis-testing cycle. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govyoutube.com This method is crucial for understanding the binding mode of this compound at a molecular level and for predicting the binding affinities of its analogs. mdpi.commdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a simulation to find the most stable binding pose. nih.gov

The rational design of this compound derivatives can be approached through two main computational strategies: ligand-based and structure-based design. nih.gov

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown. researchgate.net This approach relies on the knowledge of other molecules that bind to the target. nih.gov Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are central to LBDD. youtube.com A pharmacophore model for this compound would be developed based on the structures of known active analogs, and this model would then be used to design new molecules with similar features. researchgate.net

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target is available. nih.govmonash.edu This approach involves designing molecules that can fit into the target's binding site both geometrically and chemically. nih.gov Molecular docking is a key tool in SBDD, allowing for the virtual screening of compound libraries and the optimization of lead compounds. researchgate.net

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.comyoutube.com This method can be used to discover novel scaffolds that mimic the key features of this compound but possess different core structures. researchgate.net

Pharmacophore-based virtual screening is a common approach where a pharmacophore model of this compound is used as a query to search for molecules in a database that match the defined features. nih.govnih.govchemrxiv.org The identified hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for experimental testing. nih.gov

Iterative Design-Synthesis-Test-Analyze Cycle in Isocoumarin Optimization

The optimization of a lead compound, such as a biologically active isocoumarin, into a viable drug candidate is a meticulous and cyclical process. This iterative approach, often referred to as the Design-Synthesis-Test-Analyze (DSTA) cycle, is a cornerstone of modern medicinal chemistry. It allows researchers to systematically refine a molecule's structure to enhance its desired properties, such as potency and selectivity, while minimizing undesirable ones. The process begins with a "hit" or "lead" compound and cycles through stages of rational design, chemical synthesis, biological testing, and data analysis to generate progressively improved analogs.

Design Phase: The cycle begins with the design of new analogs based on the structure-activity relationship (SAR) data of the current lead compound. Computational tools, such as molecular docking, can predict how proposed structural changes might affect the molecule's interaction with its biological target. For instance, if initial studies indicate that a particular region of the isocoumarin scaffold interacts with a hydrophobic pocket of a target enzyme, new analogs might be designed with larger, more lipophilic substituents at that position to enhance this interaction.

Synthesis Phase: The designed analogs are then created through chemical synthesis. A variety of synthetic methodologies have been developed for the isocoumarin scaffold, allowing for the introduction of diverse functional groups at various positions. The efficiency and versatility of these synthetic routes are crucial for rapidly generating a library of new compounds for testing.

Test Phase: The newly synthesized isocoumarin analogs are subjected to a battery of biological assays to determine their activity. These tests are designed to measure the desired biological effect, such as the inhibition of a specific enzyme or the cytotoxic effect on cancer cells. The results of these tests provide the raw data for the next phase of the cycle.

Analyze Phase: In this crucial phase, the biological data from the testing phase is analyzed to expand the SAR understanding. Researchers look for trends that correlate specific structural modifications with changes in biological activity. For example, it may be found that adding an electron-withdrawing group at a particular position consistently increases potency, while adding a bulky group at another position diminishes it. This analysis provides the insights necessary to begin the next iteration of the design phase, thus "closing the loop" of the optimization cycle.

A hypothetical iterative optimization of an isocoumarin analog targeting a specific protein kinase is detailed below to illustrate this process.

First Iteration: Initial SAR Exploration

The starting point is a lead isocoumarin compound identified from a screening campaign, which shows moderate inhibitory activity against the target kinase.

Design: The initial design strategy focuses on probing the effects of substituents at the 3-position of the isocoumarin ring. A series of analogs are designed with varying alkyl and aryl groups at this position to explore the steric and electronic requirements of the binding pocket.

Synthesis: The designed analogs are synthesized from a common precursor, allowing for the efficient generation of the series.

Test: The synthesized compounds are tested for their ability to inhibit the target kinase, and their IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are determined.

Analyze: The results from the first iteration (summarized in the table below) indicate that a phenyl group at the 3-position is beneficial for activity. Furthermore, the data suggests that substitution on this phenyl ring could further enhance potency.

| Compound | R Group (at 3-position) | Kinase Inhibition (IC50, µM) |

|---|---|---|

| Lead Compound | -H | 15.2 |

| Analog 1a | -CH3 | 12.5 |

| Analog 1b | -CH2CH3 | 18.9 |

| Analog 1c | -Phenyl | 5.8 |

Second Iteration: Optimization of the 3-Phenyl Group

Based on the promising results of Analog 1c, the second iteration focuses on optimizing the phenyl substituent.

Design: A new series of analogs is designed based on the 3-phenylisocoumarin scaffold. Substituents with varying electronic properties (electron-donating and electron-withdrawing) are placed at the para-position of the phenyl ring to probe for favorable electronic interactions.

Synthesis: The new set of analogs is synthesized, building upon the synthetic route established for Analog 1c.

Test: The second-generation compounds are tested in the same kinase inhibition assay.

Analyze: The analysis of the second iteration's data (summarized in the table below) reveals a clear electronic trend. An electron-withdrawing group, specifically a fluorine atom, at the para-position of the phenyl ring results in a significant increase in potency. This finding suggests a potential hydrogen bond or favorable electrostatic interaction with the target protein.

| Compound | R Group (at 3-position) | Kinase Inhibition (IC50, µM) |

|---|---|---|

| Analog 1c | -Phenyl | 5.8 |

| Analog 2a | -Phenyl-4-OCH3 | 8.1 |

| Analog 2b | -Phenyl-4-CH3 | 6.5 |

| Analog 2c | -Phenyl-4-F | 0.9 |

| Analog 2d | -Phenyl-4-Cl | 1.2 |

This iterative process would continue, with subsequent rounds of design, synthesis, testing, and analysis further refining the isocoumarin structure to achieve the desired potency, selectivity, and drug-like properties. Each cycle builds upon the knowledge gained in the previous one, demonstrating the power of this systematic approach in drug discovery.

Pre Clinical Investigation Methodologies for Isococamin

In Vitro Pre-clinical Studies for Isococamin Evaluation

In vitro studies are fundamental to the early assessment of a compound's biological activity and potential mechanisms of action. biorxiv.org These studies are conducted in controlled laboratory environments using biological components such as cells, tissues, or enzymes. biorxiv.orgnih.gov They offer advantages such as reproducibility, cost-effectiveness, and the ability to investigate specific molecular and cellular events.

Selection and Justification of In Vitro Models for this compound Studies

The selection of appropriate in vitro models is crucial for obtaining relevant and predictive data. Models are chosen based on the specific research question and the suspected biological activity of the compound. For a compound like this compound, if hypothesized to have activity in a particular disease area (e.g., cancer, inflammation), relevant cell lines or primary cell cultures representing the disease state or target cells would be selected. Justification for model selection is based on their biological relevance to the human condition being studied and their suitability for the planned assays. For instance, cancer cell line panels are frequently used for high-throughput screening of potential anti-cancer agents. Studies on isocordoin (B1234106), a related prenylated chalcone, utilized colorectal (HT-29), breast (MCF-7), and prostate (PC-3) cancer cell lines, alongside a non-cancerous colon cell line (CoN CCD841), to evaluate its cytotoxic activity. The use of both cancerous and non-cancerous cell lines helps assess the selectivity of the compound.

Assay Development and Validation for this compound Activity Assessment

Developing and validating robust assays is essential to ensure the reliability and accuracy of in vitro study results. Assay development involves optimizing conditions to measure the desired biological effect or interaction. Validation confirms that the assay is suitable for its intended purpose, demonstrating parameters such as specificity, sensitivity, precision, accuracy, linearity, and range. For evaluating the activity of this compound, assays could include cell viability assays (e.g., MTT, MTS), apoptosis assays (e.g., Annexin V staining), enzyme activity assays, or reporter gene assays, depending on the hypothesized mechanism of action. The validation process ensures that these assays yield consistent and dependable results. For example, in studies on isocordoin, cell viability assays were used to determine IC50 values against different cancer cell lines. Mechanistic studies on isocordoin also involved assays to assess mitochondrial membrane potential and caspase activation, suggesting an apoptotic mechanism.

Non-Clinical Pharmacological Evaluation of this compound

Non-clinical pharmacological evaluation extends beyond basic in vitro activity to assess how the compound interacts with biological systems in a more complex setting, often involving in vivo models. biorxiv.orgnih.gov This includes understanding the compound's pharmacodynamics – what the drug does to the body. nih.gov

Pharmacodynamic Assessment in Relevant Pre-clinical Systems for this compound

Pharmacodynamic (PD) studies aim to characterize the biochemical, physiological, and pharmacological effects of this compound and its mechanism of action. nih.gov These studies can be conducted both in vitro and in vivo. In relevant pre-clinical systems, PD assessments would seek to confirm the target engagement of this compound and evaluate the magnitude and duration of its biological effect. This might involve measuring biomarkers indicative of the compound's activity or assessing functional outcomes in disease models. The selection of relevant pre-clinical systems, including animal models if necessary, is guided by the in vitro findings and the intended therapeutic use of this compound. For instance, if in vitro studies suggested this compound has anti-inflammatory properties, in vivo models of inflammation would be used to assess its effect on inflammatory markers or responses.

Considerations for Species and Model Selection in this compound Non-Clinical Studies

The selection of species and specific models for non-clinical studies is a critical decision influenced by scientific and regulatory factors. The goal is to choose models that are predictive of the human response. Factors considered include the relevance of the model to the human disease, the similarity of the compound's metabolism and pharmacokinetics in the chosen species compared to humans, and practical considerations. For small molecules, regulatory guidelines often recommend using at least two mammalian species, typically a rodent and a non-rodent. The choice of species is primarily driven by the similarity of metabolic profiles and pharmacological activity. While no specific animal model information for this compound was found, general non-clinical studies utilize various animal models such as rats, mice, dogs, and miniature swine, depending on the study's objectives (e.g., general toxicity, reproductive toxicity, carcinogenicity).

Advanced Research Methodologies and Future Directions in Isococamin Research

Integration of Omics Technologies in Isococamin Research

The advent of "omics" technologies has transformed natural product discovery and chemical biology by enabling a holistic view of molecular changes within a biological system. nih.gov For a compound of interest such as this compound, integrating genomics, proteomics, and metabolomics would provide a comprehensive picture of its biological impact, moving beyond single-target interactions to a systems-level understanding. frontiersin.org These technologies are instrumental in constructing innovative strategies to discover the targets of natural products and understand their broader effects. nih.gov

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of this compound research, metabolomics would be a powerful tool to map the biochemical perturbations that occur in a biological system upon exposure to the compound. mdpi.com By comparing the metabolic profiles of treated versus untreated samples, researchers can identify which metabolic pathways are affected by this compound, offering clues to its mechanism of action. nih.gov

The primary analytical platforms for these studies are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic techniques like Liquid Chromatography (LC-MS). nih.govresearchgate.net Stable isotope-resolved metabolomics (SIRM) is a particularly powerful technique that uses isotopically labeled precursors to trace the flow of atoms through metabolic pathways, providing unambiguous data on metabolic flux and network dynamics. nih.gov

Research Focus in this compound Metabolomics:

Pathway Perturbation Analysis: Identifying which specific metabolic pathways (e.g., glycolysis, lipid metabolism, amino acid synthesis) are upregulated or downregulated by this compound.

Biomarker Discovery: Pinpointing specific metabolites that can serve as biomarkers for this compound exposure or its biological effects.

Mechanism of Action Elucidation: Using metabolic signatures to infer the compound's molecular targets and functional roles. mdpi.com

The table below illustrates the type of data that would be generated in a non-targeted metabolomics study investigating this compound's effect on a cell line.

| Metabolite | Fold Change (this compound vs. Control) | p-value | Pathway Affected |

| Citrate | -2.5 | 0.001 | Krebs Cycle |

| Palmitic Acid | +3.1 | 0.0005 | Fatty Acid Synthesis |

| Glutamine | -1.8 | 0.012 | Amino Acid Metabolism |

| Lactate | +2.2 | 0.008 | Glycolysis |

This table represents hypothetical data for illustrative purposes.

Proteomics involves the large-scale analysis of the proteome—the entire set of proteins produced by an organism or system. When studying a compound like this compound, proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, providing direct insight into the cellular response to the compound. nih.gov This approach is crucial for identifying the molecular targets of natural products. nih.gov

Methodologies such as mass spectrometry-based proteomics can quantify thousands of proteins simultaneously. nih.gov Techniques like thermal proteome profiling or chemical proteomics could be employed to identify direct protein targets of this compound by assessing how the compound affects protein stability or by using a tagged version of the compound to "pull down" its binding partners.

Key Goals of this compound Proteomics:

Target Identification: Identifying the specific proteins that physically interact with this compound.

Expression Profiling: Quantifying which proteins increase or decrease in abundance after treatment, indicating the cellular pathways being modulated. nih.gov

Post-Translational Modification Analysis: Determining how this compound affects protein modifications like phosphorylation or ubiquitination, which are key to cell signaling.

| Protein | Abundance Change (this compound vs. Control) | Function | Potential Implication |

| HSP90 | -1.7 fold | Chaperone Protein | Stress Response Pathway |

| Caspase-3 | +2.3 fold | Protease | Apoptosis Induction |

| Cyclin D1 | -2.0 fold | Cell Cycle Regulator | Cell Cycle Arrest |

| NF-κB | +1.5 fold (Nuclear) | Transcription Factor | Inflammatory Signaling |

This table represents hypothetical data for illustrative purposes.

Genomics provides the foundational blueprint for understanding how a compound like this compound might exert its effects. Genomic approaches can help identify genes that are essential for the compound's activity or those whose expression is significantly altered. frontiersin.org For instance, transcriptome profiling using RNA-sequencing would reveal changes in gene expression levels across the entire genome in response to this compound, pointing to the regulatory networks it influences. nih.gov

Furthermore, if this compound is a natural product, genomics can be used to mine the producing organism's genome for the biosynthetic gene cluster responsible for its synthesis. nih.gov In human systems, genomic studies, such as genome-wide association studies (GWAS) or CRISPR-based screens, could identify genetic factors that sensitize or confer resistance to this compound, providing insights into its mechanism and potential patient stratification strategies. researchgate.netnih.gov

Genomic Research Applications for this compound:

Transcriptomics: Measuring changes in messenger RNA (mRNA) levels to understand which genes are activated or repressed by the compound.

Functional Genomics: Using techniques like CRISPR screens to identify genes that, when knocked out, alter the cell's sensitivity to this compound, thereby revealing its targets or essential pathways.

Pharmacogenomics: Identifying genetic variations in populations that correlate with differential responses to the compound. nih.gov

Emerging Technologies and Methodologies for this compound Study

The study of a novel compound like this compound would benefit immensely from emerging analytical and biological technologies that offer unprecedented resolution and sensitivity. longdom.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap-based MS provide high accuracy and resolution, which is essential for the unambiguous identification of metabolites and proteins in complex biological samples. spectroscopyonline.com

Advanced Chromatography: Multi-dimensional and ultra-high-performance liquid chromatography (UPLC) systems allow for superior separation of complex mixtures prior to mass spectrometry analysis, increasing the depth of proteomic and metabolomic analyses. researchgate.netpharmafocusamerica.com

Cryo-Electron Microscopy (Cryo-EM): For determining the high-resolution 3D structure of this compound bound to its protein target, Cryo-EM is a revolutionary tool that can visualize large protein complexes in their near-native state.

Single-Cell Omics: Moving beyond bulk analysis, single-cell genomics, transcriptomics, and proteomics can unravel the heterogeneity of cellular responses to this compound, providing a much finer-grained understanding of its effects. nih.gov

Chemical Probes and Activity-Based Protein Profiling (ABPP): Synthesizing derivatives of this compound that can be used as chemical probes would allow for the direct and covalent labeling of its targets in a complex proteome, providing definitive evidence of interaction.

Future Trajectories and Unanswered Questions in this compound Chemical Biology

The comprehensive study of a compound like this compound using modern methodologies would open up numerous avenues for future research while also aiming to answer fundamental questions in chemical biology. dechema.de

Key Unanswered Questions:

Dynamic Cellular Response: How do cellular networks adapt to this compound exposure over time? Simulating multi-step processes spanning different time scales remains a major challenge. cecam.org

In Vivo Mechanism and Metabolism: How is this compound metabolized in a whole organism? What are its pharmacokinetic and pharmacodynamic properties, and how do these relate to its in vivo efficacy?

Resistance Mechanisms: What are the potential mechanisms by which cells or organisms could develop resistance to this compound?

Synergistic Interactions: Does this compound interact synergistically with other known drugs or compounds? Multi-compound interactions are a key area of future therapeutic development.

Future research will likely focus on integrating multi-omics data with computational modeling and artificial intelligence to predict compound activity, toxicity, and mechanism of action. nih.gov The development of new theoretical models, such as those for modeling liquid-solid interfaces or for first-principles density functional theory (DFT), will be crucial for designing and synthesizing novel molecules based on the this compound scaffold. defense.gov This integrated, systems-level approach will be essential to fully unlock the biological and therapeutic potential of novel chemical entities.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Isococamin in experimental settings?

- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or catalytic coupling, followed by purification via column chromatography or recrystallization. Characterization requires analytical techniques like NMR (¹H/¹³C), mass spectrometry, and HPLC for purity validation. Researchers should document reaction conditions (temperature, solvent, catalysts) and reproducibility metrics (yield, Rf values). For novel derivatives, X-ray crystallography may confirm structural integrity .

- Key Considerations : Ensure proper citation of established synthetic routes and validate spectral data against known databases (e.g., PubChem, Reaxys). Cross-check purity assays to avoid confounding results in downstream biological assays .

Q. How can researchers establish the baseline pharmacological activity of this compound in preclinical models?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) to identify primary targets. Use dose-response curves (EC₅₀/IC₅₀) to quantify potency. For in vivo models, select species/strain-specific cohorts and administer this compound via controlled routes (oral, IV). Include vehicle controls and blinded randomization to mitigate bias. Data should be analyzed using ANOVA or non-parametric tests (e.g., Kruskal-Wallis) .

- Key Considerations : Align experimental design with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to ensure translational relevance. For example: "Does this compound (I) reduce tumor volume (O) in BALB/c mice (P) compared to cisplatin (C) over 28 days (T)?" .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound across independent studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to aggregate data from peer-reviewed studies. Stratify results by variables such as dosage, model system, and assay methodology. Use funnel plots to assess publication bias and I² statistics to quantify heterogeneity. For conflicting in vivo outcomes, replicate experiments under standardized conditions (e.g., identical animal husbandry, dosing schedules) .

- Key Considerations : Apply COSMIN (COnsensus-based Standards for selecting health Measurement Instruments) criteria to evaluate methodological quality. Prioritize studies with rigorous blinding, power calculations, and validated endpoints .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ computational tools (e.g., molecular docking, DFT calculations) to predict bioactive conformations and guide synthetic modifications. Use parallel synthesis or combinatorial chemistry to generate derivative libraries. Validate SAR hypotheses with functional assays and correlate electronic/steric properties (e.g., Hammett constants, logP) with activity .

- Key Considerations : Incorporate cheminformatics platforms (e.g., Schrödinger Suite, RDKit) to analyze SAR trends. Ensure synthetic scalability and reproducibility by documenting reaction optimization steps (e.g., catalyst screening, solvent effects) .

Q. How can researchers design mechanistic studies to elucidate this compound’s novel mode of action?

- Methodological Answer : Combine omics approaches (transcriptomics, proteomics) with CRISPR-Cas9 knockout screens to identify critical pathways. Use fluorescence-based imaging (e.g., confocal microscopy) or SPR (surface plasmon resonance) to study target binding kinetics. Validate findings with orthogonal assays (e.g., thermal shift assays for protein-ligand stabilization) .

- Key Considerations : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, focus on understudied targets (e.g., epigenetic regulators) to fill knowledge gaps .

Q. What ethical and methodological safeguards are critical for transitioning this compound to human clinical trials?

- Methodological Answer : Adhere to Good Clinical Practice (GCP) guidelines for Phase I trials, including informed consent, toxicity monitoring (e.g., liver/kidney function), and DSMB (Data Safety Monitoring Board) oversight. Use adaptive trial designs to balance efficacy and safety. Preclinical data must include GLP (Good Laboratory Practice)-compliant toxicology studies in two species .

- Key Considerations : Address potential conflicts of interest (e.g., funding sources) in trial protocols. Publish negative or inconclusive results to avoid reporting bias .

Data Analysis and Validation

Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent effects in heterogeneous populations?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability (e.g., age, genetic background). Apply machine learning (e.g., random forests) to identify subpopulations with differential responses. Validate models via bootstrapping or cross-validation. For longitudinal data, employ survival analysis (Kaplan-Meier curves, Cox proportional hazards) .

- Key Considerations : Pre-register analysis plans to prevent p-hacking. Share raw datasets and code repositories (e.g., GitHub) for transparency .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.